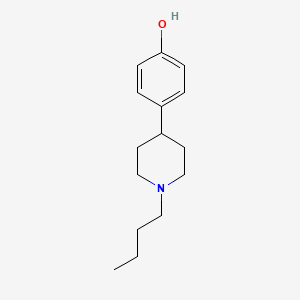![molecular formula C12H27O3PS2 B14232701 [1,2-Bis(sulfanyl)dodecyl]phosphonic acid CAS No. 378232-59-8](/img/structure/B14232701.png)
[1,2-Bis(sulfanyl)dodecyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2-Bis(sulfanyl)dodecyl]phosphonic acid is a compound characterized by the presence of two sulfanyl groups attached to a dodecyl chain, which is further connected to a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Bis(sulfanyl)dodecyl]phosphonic acid typically involves the reaction of dodecyl phosphonic acid with thiol-containing reagents under controlled conditions. One common method is the reaction of dodecyl phosphonic acid with thiourea followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2-Bis(sulfanyl)dodecyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
[1,2-Bis(sulfanyl)dodecyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [1,2-Bis(sulfanyl)dodecyl]phosphonic acid involves its interaction with molecular targets through its sulfanyl and phosphonic acid groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The compound’s ability to form strong bonds with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,2-Bis(sulfanyl)ethyl]phosphonic acid
- [1,2-Bis(sulfanyl)propyl]phosphonic acid
- [1,2-Bis(sulfanyl)butyl]phosphonic acid
Uniqueness
[1,2-Bis(sulfanyl)dodecyl]phosphonic acid is unique due to its longer dodecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it particularly useful in applications requiring specific hydrophobic or hydrophilic characteristics.
Eigenschaften
CAS-Nummer |
378232-59-8 |
|---|---|
Molekularformel |
C12H27O3PS2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1,2-bis(sulfanyl)dodecylphosphonic acid |
InChI |
InChI=1S/C12H27O3PS2/c1-2-3-4-5-6-7-8-9-10-11(17)12(18)16(13,14)15/h11-12,17-18H,2-10H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
RGGHBUIAJARCCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(P(=O)(O)O)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
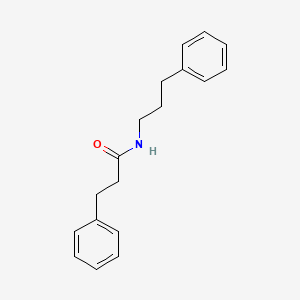
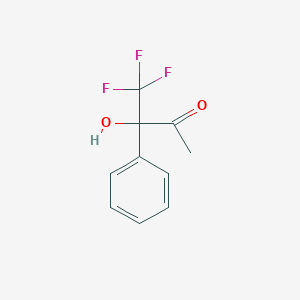

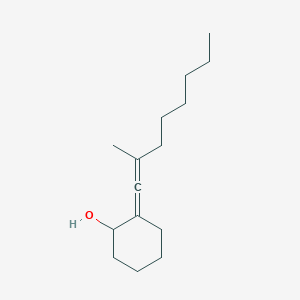


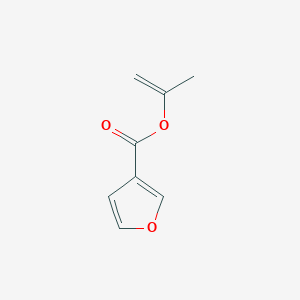

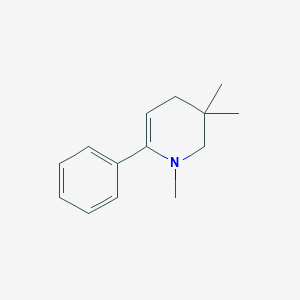
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)

